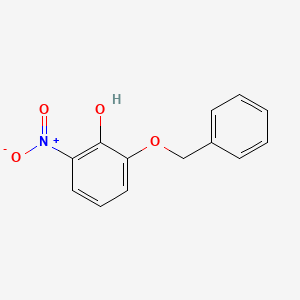
2-Nitro-6-benzyloxy phenol
描述
2-Nitro-6-benzyloxy phenol is an organic compound that belongs to the class of nitrophenols It is characterized by the presence of a nitro group (-NO2) and a benzyloxy group (-OCH2C6H5) attached to a phenol ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-6-benzyloxy phenol typically involves the nitration of 6-benzyloxy phenol. The process can be summarized as follows:
Nitration Reaction: 6-Benzyloxy phenol is treated with a nitrating agent, such as a mixture of concentrated sulfuric acid (H2SO4) and nitric acid (HNO3), under controlled temperature conditions. The reaction introduces a nitro group at the ortho position relative to the hydroxyl group on the phenol ring.
Reaction Conditions: The nitration reaction is usually carried out at low temperatures (0-5°C) to minimize the formation of by-products and to control the reaction rate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, concentration, and reaction time.
化学反应分析
Types of Reactions
2-Nitro-6-benzyloxy phenol can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride (SnCl2) in hydrochloric acid (HCl).
Substitution: The hydroxyl group on the phenol ring can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents such as potassium permanganate (KMnO4) or Fremy’s salt (potassium nitrosodisulfonate).
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Substitution: Strong nucleophiles such as alkoxides or amines.
Oxidation: Potassium permanganate or Fremy’s salt.
Major Products Formed
Reduction: 2-Amino-6-benzyloxy phenol.
Substitution: Various substituted phenols depending on the nucleophile used.
Oxidation: Quinones.
科学研究应用
2-Nitro-6-benzyloxy phenol has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound’s derivatives may exhibit biological activities, making it a potential candidate for drug development.
Materials Science: It can be used in the development of novel materials with specific properties, such as polymers and resins.
Biological Studies: The compound can be used as a probe to study enzyme activities and biochemical pathways involving nitro and phenol groups.
作用机制
The mechanism of action of 2-Nitro-6-benzyloxy phenol depends on its chemical structure and the specific reactions it undergoes:
Reduction: The nitro group is reduced to an amino group, which can participate in further chemical reactions or interact with biological targets.
Substitution: The hydroxyl group can be replaced by other functional groups, altering the compound’s reactivity and interactions.
Oxidation: The formation of quinones can lead to redox cycling, which is important in biological systems for electron transfer processes.
相似化合物的比较
2-Nitro-6-benzyloxy phenol can be compared with other nitrophenols and benzyloxy phenols:
2-Nitrophenol: Lacks the benzyloxy group, making it less hydrophobic and potentially less reactive in certain substitution reactions.
6-Benzyloxy phenol: Lacks the nitro group, making it less reactive in reduction reactions.
4-Nitro-2-benzyloxy phenol: Similar structure but with different substitution pattern, which can affect its reactivity and applications.
The uniqueness of this compound lies in the combination of the nitro and benzyloxy groups, which impart specific chemical properties and reactivity patterns that can be exploited in various applications.
属性
IUPAC Name |
2-nitro-6-phenylmethoxyphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4/c15-13-11(14(16)17)7-4-8-12(13)18-9-10-5-2-1-3-6-10/h1-8,15H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSIJREAKAWRMJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














